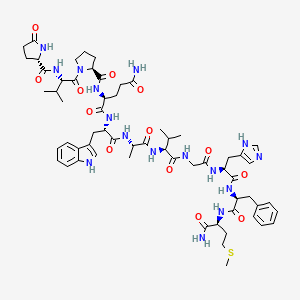

H-Pyr-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2

概要

説明

準備方法

合成経路と反応条件

ラナテンシンは、ペプチドを製造するための一般的な方法である固相ペプチド合成(SPPS)を使用して合成できます . このプロセスには、固体樹脂に固定された成長中のペプチド鎖に保護されたアミノ酸を逐次的に付加することが含まれます. 反応条件には通常、N,N'-ジイソプロピルカルボジイミド(DIC)などのカップリング試薬と、1-ヒドロキシベンゾトリアゾール(HOBt)などの活性化剤を使用してペプチド結合形成を促進することが含まれます . ペプチド鎖が完全に組み立てられた後、樹脂から切断され、脱保護されて最終生成物が得られます .

工業生産方法

ラナテンシンの工業生産には、SPPSプロセスをスケールアップすることが含まれます. 自動ペプチド合成機を使用して効率と一貫性を高めます . 合成されたペプチドの精製は通常、高速液体クロマトグラフィー(HPLC)によって行われ、最終生成物の高純度と品質が保証されます .

化学反応の分析

反応の種類

ラナテンシンは、次のようなさまざまな化学反応を起こします.

酸化: ラナテンシンは酸化されてジスルフィド結合を形成することができ、これはその生物学的活性に不可欠です.

一般的な試薬と条件

形成される主な生成物

これらの反応から生成される主な生成物には、ラナテンシンの酸化型と還元型、および置換されたアミノ酸残基を持つさまざまなアナログが含まれます .

科学研究の用途

科学的研究の応用

Chemistry: Ranatensin serves as a model peptide for studying peptide synthesis and structure-activity relationships.

Biology: It is used to investigate the role of bombesin-related peptides in amphibian physiology and behavior.

Medicine: Ranatensin has shown promise in pain management by acting on dopamine D2 receptors and mu-opioid receptors.

Industry: Ranatensin and its analogs are explored for their potential use in developing new therapeutic agents.

作用機序

ラナテンシンは、主に特定の受容体との相互作用を通じて効果を発揮します. ドーパミンD2受容体とμオピオイド受容体に結合して、神経伝達物質放出を調節し、鎮痛効果をもたらします . これらの受容体におけるペプチドの活性は、疼痛管理薬としての可能性と、その抗癌特性に貢献しています .

類似の化合物との比較

ラナテンシンは、ボンベシン、アリテシン、リトリンなどの他のペプチドを含むボンベシン様ペプチドファミリーの一部です . これらのペプチドと比較して、ラナテンシンは、その特定のアミノ酸配列と、ドーパミンD2受容体とμオピオイド受容体の両方に相互作用する能力によってユニークです . このデュアルアクティビティは、ラナテンシンを他のボンベシン様ペプチドと区別し、治療研究にとって貴重な化合物となっています .

類似の化合物のリスト

- ボンベシン

- アリテシン

- リトリン

- ラナテンシンC

- ラナテンシンR

- フィロリトリン

類似化合物との比較

Ranatensin is part of the bombesin-like peptide family, which includes other peptides such as bombesin, alytesin, and litorin . Compared to these peptides, ranatensin is unique due to its specific amino acid sequence and its ability to interact with both dopamine D2 receptors and mu-opioid receptors . This dual activity distinguishes ranatensin from other bombesin-like peptides, making it a valuable compound for therapeutic research .

List of Similar Compounds

- Bombesin

- Alytesin

- Litorin

- Ranatensin C

- Ranatensin R

- Phyllolitorin

生物活性

H-Pyr-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2, also known as a synthetic peptide, exhibits significant biological activity due to its unique structure and composition. This article delves into its biological mechanisms, applications, and research findings, highlighting its potential therapeutic uses.

Chemical Composition and Structure

The compound is a peptide composed of the following amino acids:

- Pyrrolysine (Pyr)

- Valine (Val)

- Proline (Pro)

- Glutamine (Gln)

- Tryptophan (Trp)

- Alanine (Ala)

- Valine (Val)

- Glycine (Gly)

- Histidine (His)

- Phenylalanine (Phe)

- Methionine (Met)

Its molecular formula is , with a molecular weight of 1,372.5 g/mol . The structure consists of a sequence that allows for specific interactions with biological targets, enhancing its functional properties.

This compound operates through several mechanisms:

- Receptor Binding : The peptide interacts with specific receptors in the body, influencing various physiological processes. For instance, it has been shown to bind to bombesin receptors, which are involved in neuropeptide signaling pathways .

- Enzyme Modulation : The compound can inhibit or activate certain enzymes, affecting metabolic pathways. This modulation can lead to therapeutic effects in conditions like cancer and metabolic disorders .

- Intracellular Signaling : By stimulating second messenger systems such as cAMP production and intracellular calcium levels, this peptide can initiate cellular responses that contribute to its biological activity .

Biological Activities

Research has demonstrated various biological activities associated with this compound:

- Antitumor Activity : Studies indicate that this peptide may possess cytotoxic properties against certain cancer cell lines through receptor-mediated mechanisms .

- Neuroprotective Effects : Its interaction with neuropeptide receptors suggests potential benefits in neurodegenerative diseases by promoting neuronal survival and function .

- Metabolic Regulation : The compound has been explored for its role in regulating metabolic processes, which could be beneficial in treating obesity and diabetes-related disorders .

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines. For example, it was effective against prostate cancer cells by binding to prostate-specific membrane antigens (PSMA), leading to enhanced tumor targeting .

- Receptor Interaction Studies : Research indicates that the peptide has a high affinity for bombesin receptors, which are implicated in both normal physiological functions and pathological conditions like cancer. This interaction may enhance imaging techniques for tumor detection .

- Metabolic Stability : Comparative studies have highlighted the compound's stability in biological systems, suggesting a longer half-life than naturally occurring peptides. This characteristic is crucial for developing effective therapeutic agents .

Summary of Research Findings

特性

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-1-[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H84N16O13S/c1-32(2)50(60(89)66-30-49(80)70-45(27-37-29-64-31-67-37)58(87)73-43(25-35-13-8-7-9-14-35)57(86)71-40(52(63)81)22-24-91-6)75-53(82)34(5)68-56(85)44(26-36-28-65-39-16-11-10-15-38(36)39)74-54(83)42(18-20-47(62)78)72-59(88)46-17-12-23-77(46)61(90)51(33(3)4)76-55(84)41-19-21-48(79)69-41/h7-11,13-16,28-29,31-34,40-46,50-51,65H,12,17-27,30H2,1-6H3,(H2,62,78)(H2,63,81)(H,64,67)(H,66,89)(H,68,85)(H,69,79)(H,70,80)(H,71,86)(H,72,88)(H,73,87)(H,74,83)(H,75,82)(H,76,84)/t34-,40-,41-,42-,43-,44-,45-,46-,50-,51-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOCWSNQHWTPIJ-JMYPGRSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H84N16O13S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1281.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。